4-Bromophenyl disulfide

Catalog No.
S664412
CAS No.
5335-84-2
M.F
C12H8Br2S2
M. Wt
376.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromophenyl disulfide

CAS Number

5335-84-2

Product Name

4-Bromophenyl disulfide

IUPAC Name

1-bromo-4-[(4-bromophenyl)disulfanyl]benzene

Molecular Formula

C12H8Br2S2

Molecular Weight

376.1 g/mol

InChI

InChI=1S/C12H8Br2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H

InChI Key

VZQVHIINDXJOQK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Br

The exact mass of the compound 4-Bromophenyl disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677443. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromophenyl disulfide, CAS 5335-84-2, is a symmetrical diaryl disulfide used in organic synthesis and materials science.[1] It belongs to a class of compounds known for the reversible cleavage of their disulfide (S-S) bond under reducing conditions, providing a thiol-disulfide redox couple.[2][3] A key procurement-relevant feature of this molecule is its bifunctional nature: the disulfide group offers a linkage for surface modification or polymerization, while the chemically stable para-bromo substituent serves as a reactive handle for subsequent functionalization, most notably in palladium-catalyzed cross-coupling reactions.[4][5]

Substituting 4-Bromophenyl disulfide with analogs like diphenyl disulfide or 4-chlorophenyl disulfide is often unviable for controlled synthetic outcomes. Diphenyl disulfide lacks the aryl halide handle, precluding its use in sequential cross-coupling strategies. The choice between a bromo- or chloro-substituent is critical, as the carbon-bromine bond is significantly more reactive in standard palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) than the more inert carbon-chlorine bond.[6][7] This reactivity difference dictates catalyst choice, reaction conditions, and achievable yields, making 4-bromophenyl disulfide the specific choice for syntheses requiring a moderately reactive coupling site. Furthermore, the electronic nature of the halogen substituent directly influences the redox potential of the disulfide bond, meaning substitution can alter the electrochemical properties critical for applications in redox-responsive materials.[8]

Enhanced Reactivity as a Cross-Coupling Precursor vs. Chloro- Analogues

The primary procurement driver for 4-Bromophenyl disulfide over its chlorinated counterpart, 4-chlorophenyl disulfide, is the enhanced reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. Aryl bromides are well-established as more reactive substrates than aryl chlorides, typically requiring lower catalyst loadings, milder reaction conditions, and providing higher yields.[7] For instance, Suzuki-Miyaura reactions involving aryl bromides can often proceed efficiently with standard Pd(PPh3)4 catalysts, whereas aryl chlorides frequently necessitate more specialized, electron-rich phosphine ligands to achieve comparable conversions.[5] This makes 4-Bromophenyl disulfide a more reliable and process-friendly choice for synthetic routes that depend on a subsequent, high-yielding C-C or C-heteroatom bond formation.

Evidence DimensionReactivity in Pd-catalyzed cross-coupling
Target Compound DataHigher reactivity, enabling milder conditions and standard catalysts.
Comparator Or Baseline4-Chlorophenyl disulfide: Lower reactivity, often requiring specialized, more expensive ligands and harsher conditions.
Quantified DifferenceAryl bromides are orders of magnitude more reactive than aryl chlorides in oxidative addition to Pd(0), the rate-limiting step in many cross-coupling cycles.
ConditionsStandard Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reaction conditions.

Selecting this compound simplifies process development and reduces costs associated with specialized catalysts needed for less reactive chloro-analogs.

Superior Handling and Stability as a Thiol Precursor

Compared to its corresponding thiol, 4-bromothiophenol, 4-Bromophenyl disulfide offers significant advantages in handling, storage, and process safety. Thiols are prone to air oxidation, leading to the formation of disulfides and other impurities over time, which can compromise reaction stoichiometry and reproducibility.[2] Disulfides like 4-Bromophenyl disulfide are crystalline solids that are significantly more stable in air.[1] They serve as a convenient and reliable stock material that can be quantitatively reduced to the active thiol in situ when needed, for example, by hydrogenation.[9][10] This approach avoids the challenges of storing and handling the more reactive, and often malodorous, thiol directly.

Evidence DimensionAir stability and handling
Target Compound DataCrystalline solid, stable under ambient storage conditions.
Comparator Or Baseline4-Bromothiophenol: Prone to air oxidation to the disulfide; often requires storage under inert atmosphere.
Quantified DifferenceDisulfides are the oxidized, more stable form of thiols, representing a practical process advantage for storage and dosing.
ConditionsStandard laboratory and industrial chemical storage and handling.

Procuring the disulfide form reduces material degradation during storage and improves process consistency by allowing for fresh generation of the active thiol as needed.

Tunable Redox Potential for Materials Science Applications

The electrochemical potential required to cleave the S-S bond in diaryl disulfides is directly influenced by the electronic properties of the aryl substituents. The electron-withdrawing nature of the bromine atom in 4-Bromophenyl disulfide shifts its reduction potential compared to the unsubstituted diphenyl disulfide or electron-donating analogs like bis(4-methoxyphenyl) disulfide.[8] Studies on substituted phenylthiyl radicals show a linear correlation between the reduction potential and the Hammett substituent coefficient (σ+), with electron-withdrawing groups making reduction more favorable.[8] This predictable tuning allows for the rational design of redox-responsive materials, where cleavage of the disulfide linker is triggered at a specific, pre-determined potential. This makes 4-bromophenyl disulfide a precise choice for applications like stimuli-responsive drug delivery systems or electrochemically-addressable surface chemistry, where the performance of diphenyl disulfide would be electronically mismatched.

Evidence DimensionElectrochemical Reduction Potential
Target Compound DataReduction potential is shifted by the electron-withdrawing bromo-substituent.
Comparator Or BaselineDiphenyl disulfide (unsubstituted) and bis(4-methoxyphenyl) disulfide (electron-donating substituent) have different, less positive reduction potentials.
Quantified DifferenceThe reduction potentials of para-substituted phenylthiyl radicals (generated from disulfides) correlate linearly with Hammett σ+ constants, with a slope (ρ+) of 6.4 in acetonitrile.[8]
ConditionsPhotomodulated voltammetry in acetonitrile.

This compound provides a specific, tunable redox potential, enabling the precise design of electrochemically-triggered materials that would not be possible with an unsubstituted or electron-donating analog.

Precursor for Bifunctional Surface Modification and Patterning

Ideal for creating self-assembled monolayers (SAMs) on gold or other metal surfaces where the disulfide provides the anchor point. The exposed bromo- group then serves as a specific site for subsequent, orthogonal chemical reactions, such as Suzuki or Sonogashira cross-coupling, to attach other functional molecules. This two-step strategy is inaccessible with simple diphenyl disulfide.[4]

Synthesis of Redox-Responsive Polymers and Hydrogels

Used as a cross-linker or chain-transfer agent in polymerization to introduce cleavable disulfide bonds into a polymer backbone.[3] The specific redox potential, tuned by the bromo-substituent, allows the resulting material to be degraded or disassembled under defined electrochemical or chemical reductive conditions, which is critical for creating controlled-release drug delivery systems or recyclable polymer networks.[8][11]

Reliable Source for In Situ Generation of 4-Bromothiophenol

Serves as a stable, crystalline, and less odorous solid precursor for 4-bromothiophenol.[1][9] This is a significant process advantage in syntheses where the thiol is required as a reagent, eliminating the need to procure and store the less stable thiol and ensuring high purity at the point of use through controlled reduction.

XLogP3

5.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

5335-84-2

Wikipedia

Bis(4-bromophenyl) disulfide

Dates

Last modified: 08-15-2023

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